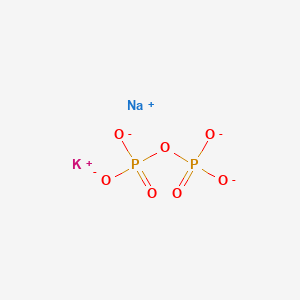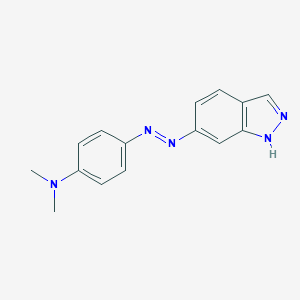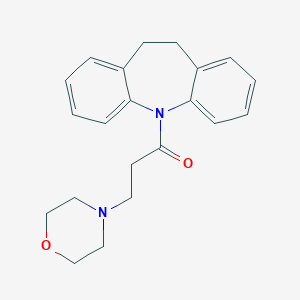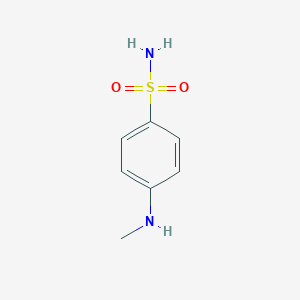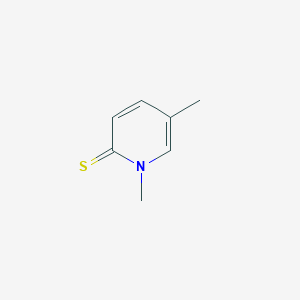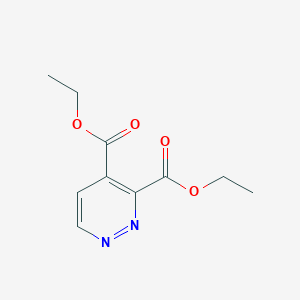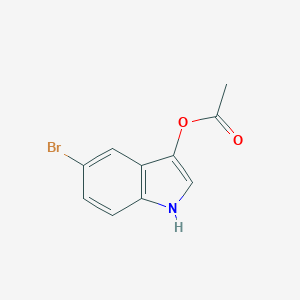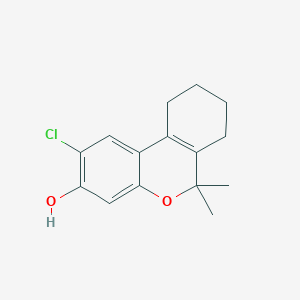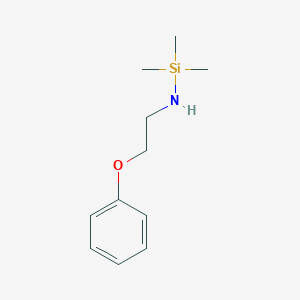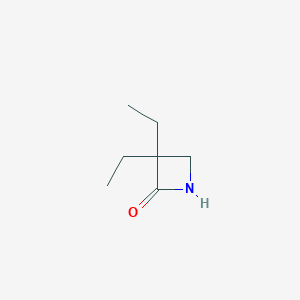
2-Azetidinone, 3,3-diethyl-
説明
2-Azetidinone, 3,3-diethyl- is a cyclic amide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-Azetidinone, 3,3-diethyl- is not fully understood. However, studies have suggested that it may inhibit bacterial cell wall synthesis and disrupt viral replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
生化学的および生理学的効果
Studies have shown that 2-Azetidinone, 3,3-diethyl- can have various biochemical and physiological effects. It has been shown to reduce the growth of bacterial and viral cells, induce apoptosis in cancer cells, and inhibit inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 2-Azetidinone, 3,3-diethyl- is its ease of synthesis and high yield. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe and promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-Azetidinone, 3,3-diethyl-. One possible direction is the development of this compound as a novel antibacterial, antiviral, or anticancer agent. Additionally, this compound could be studied for its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone, 3,3-diethyl- is a cyclic amide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of novel antibacterial, antiviral, or anticancer agents, as well as its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
合成法
2-Azetidinone, 3,3-diethyl- is synthesized through a specific method that involves the reaction of 3,3-diethylacrylamide with phthalimide in the presence of a base. The resulting product is then hydrolyzed to obtain 2-Azetidinone, 3,3-diethyl-. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
科学的研究の応用
2-Azetidinone, 3,3-diethyl- has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial, antiviral, and antitumor properties, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
3,3-diethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUOLXEAFNULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166792 | |
| Record name | 2-Azetidinone, 3,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethylazetidin-2-one | |
CAS RN |
16006-10-3 | |
| Record name | 2-Azetidinone, 3,3-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinone, 3,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



